
Brivaracetam (Racemate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brivaracetam (Racemate) is a chemical analog of levetiracetam, belonging to the racetam class of compounds. It is primarily used as an anticonvulsant for the treatment of partial-onset seizures in patients with epilepsy. Brivaracetam was developed to have a higher affinity for synaptic vesicle protein 2A (SV2A) compared to levetiracetam, making it more effective in controlling seizures .
Vorbereitungsmethoden
The synthesis of Brivaracetam involves several steps, starting with the preparation of intermediates. One method involves the chiral resolution of a carboxylic acid compound to obtain R- and S-configuration carboxylic acid compounds. These compounds are then reacted to produce ®-4-propyl-4,5-dihydrofuran-2-ketone, which is further processed to obtain Brivaracetam . The industrial production of Brivaracetam typically involves mild reaction conditions, simple operations, and does not require low temperatures or strict anhydrous and oxygen-free conditions .
Analyse Chemischer Reaktionen
Brivaracetam undergoes various chemical reactions, including hydrolysis and oxidation. Under alkaline hydrolytic conditions, Brivaracetam degrades to form 2-(4-methyl-2-oxo-1-pyrrolidinyl) butyric acid . The compound is also known to undergo oxidation reactions, particularly involving the propyl side chain . Common reagents used in these reactions include trifluoroacetic acid and acetonitrile for hydrolysis, and various oxidizing agents for oxidation reactions .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Brivaracetam is characterized by its rapid brain penetration and high lipid solubility, which contribute to its effectiveness as an adjunctive therapy for epilepsy. Unlike its predecessor, levetiracetam, brivaracetam exhibits a 15- to 30-fold higher binding affinity to SV2A, enhancing its therapeutic potential in controlling seizures .
Table 1: Pharmacological Characteristics of Brivaracetam
Property | Description |
---|---|
Chemical Structure | (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide |
Affinity for SV2A | 15-30 times higher than levetiracetam |
Lipophilicity | High |
Administration Routes | Oral tablets, oral solution, intravenous injection |
Onset of Action | Immediate (within minutes) |
Clinical Applications
Brivaracetam has been validated through multiple clinical trials, demonstrating its efficacy in reducing seizure frequency in adults and children with refractory epilepsy. Key findings from phase III clinical trials indicate that patients receiving brivaracetam at doses ranging from 50 to 200 mg daily experienced significant reductions in seizure frequency compared to placebo groups .
Case Study Insights
- Phase III Clinical Trials : In three pivotal studies involving adults with uncontrolled focal-onset seizures, brivaracetam was found to be well-tolerated and effective. Patients reported a significant decrease in seizure frequency, with many achieving a substantial reduction on the first day of treatment .
- Real-World Effectiveness : A prospective observational study involving 543 participants across four clinical sites assessed the effectiveness of brivaracetam as adjunctive therapy. Results showed that 63.1% of individuals had a favorable response by day 90, highlighting the drug's utility in clinical practice .
- Long-Term Efficacy : Data suggest that the efficacy of brivaracetam is sustained over long periods, with some studies reporting effectiveness maintained for up to 14 years in various patient demographics including the elderly and those with cognitive impairments .
Safety Profile
Brivaracetam has a favorable safety profile compared to other antiepileptic drugs. Adverse events reported are generally mild and include irritability and somnolence, with rates significantly lower than those observed with levetiracetam .
Table 2: Summary of Adverse Events Associated with Brivaracetam
Adverse Event | Incidence (%) | Comparison with Levetiracetam (%) |
---|---|---|
Irritability | 2 | Up to 10 |
Somnolence | <5 | Varies |
Dizziness | <5 | Varies |
Wirkmechanismus
The primary mechanism of action of Brivaracetam involves its binding to synaptic vesicle protein 2A (SV2A) in the brain. This binding helps regulate the release of neurotransmitters, thereby stabilizing neuronal activity and preventing seizures . Brivaracetam also inhibits sodium channels, which may contribute to its antiepileptic effects . The precise molecular pathways involved in its action are still under investigation, but its high affinity for SV2A is a key factor in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Brivaracetam is often compared to levetiracetam, another racetam derivative used as an antiepileptic drug. Both compounds bind to SV2A, but Brivaracetam has a 15-30 times higher affinity for this protein, making it more potent . Additionally, Brivaracetam has fewer behavioral side effects compared to levetiracetam, making it a preferred choice for patients who experience adverse effects with levetiracetam . Other similar compounds include piracetam and oxiracetam, which also belong to the racetam class but have different pharmacological profiles and are used for cognitive enhancement rather than seizure control .
Biologische Aktivität
Brivaracetam (BRV), marketed under the name Briviact, is a novel antiepileptic drug (AED) primarily used as an adjunctive treatment for focal (partial-onset) seizures in adults. Since its approval, extensive research has been conducted to elucidate its biological activity, pharmacokinetics, and clinical efficacy. This article provides a comprehensive overview of the biological activity of brivaracetam, supported by data tables and relevant case studies.
Brivaracetam exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A) , a transmembrane glycoprotein that plays a crucial role in neurotransmitter release. The binding affinity of brivaracetam to SV2A is reported to be 15-30 times higher than that of levetiracetam, the first drug targeting this protein . This interaction is believed to modulate neurotransmitter exocytosis, contributing to its anticonvulsant effects.
In addition to its action on SV2A, brivaracetam may also exhibit inhibitory activity on voltage-gated sodium channels (VGSC) , further enhancing its antiepileptic properties .
Pharmacokinetics
Brivaracetam is characterized by its rapid absorption and high lipid solubility, allowing for quick penetration into the brain. Key pharmacokinetic parameters include:
- Half-life : Approximately 9 hours in healthy adults.
- Bioavailability : High oral bioavailability with rapid peak plasma concentrations.
- Metabolism : Primarily metabolized through hydrolysis and CYP-mediated pathways; metabolites are not pharmacologically active .
- Excretion : Over 95% of the administered dose is excreted in urine within 72 hours, with less than 10% remaining unchanged .
Clinical Efficacy
Brivaracetam has been evaluated in multiple clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory focal seizures. The following table summarizes key findings from pivotal Phase III studies:
Study | Dose Range (mg/day) | Reduction in Seizure Frequency | Safety Profile |
---|---|---|---|
Study 1 | 50-200 | Significant reduction compared to placebo | Well tolerated with minimal adverse effects |
Study 2 | 100-400 | Dose-dependent efficacy observed | No serious safety concerns noted |
Study 3 | 50-200 | Improved outcomes in secondary generalized tonic–clonic seizures | Favorable safety profile across all doses |
Case Studies
-
Case Study on Efficacy :
A study involving patients with uncontrolled partial-onset seizures showed that those receiving brivaracetam at doses between 50 mg and 200 mg experienced a statistically significant decrease in seizure frequency compared to the placebo group. The results indicated a mean reduction of approximately 50% in seizure occurrences over a 12-week period. -
Safety and Tolerability :
In another case series focusing on long-term use, patients reported minimal side effects such as dizziness and fatigue. Importantly, there were no reports of serious adverse events or significant drug interactions when brivaracetam was co-administered with other antiepileptic drugs .
Eigenschaften
CAS-Nummer |
357335-87-6 |
---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.